molecular formula C11H11NO3 B11925025 Ethyl 3-oxoisoindoline-5-carboxylate CAS No. 1261631-07-5

Ethyl 3-oxoisoindoline-5-carboxylate

Cat. No.: B11925025
CAS No.: 1261631-07-5
M. Wt: 205.21 g/mol
InChI Key: RZYGNJUDZYBZBU-UHFFFAOYSA-N
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Description

Ethyl 3-oxoisoindoline-5-carboxylate is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes an ethyl ester group, a keto group, and a carboxylate group, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxoisoindoline-5-carboxylate can be synthesized through several methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid. For example, the reaction of 2-formylbenzoic acid with an amine and an isocyanide in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl 3-oxoisoindoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxoisoindoline-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxoisoindoline-1-carboxylate
  • Ethyl 3-oxoisoindoline-2-carboxylate
  • Ethyl 3-oxoisoindoline-4-carboxylate

Uniqueness

Ethyl 3-oxoisoindoline-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other isoindoline derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

CAS No.

1261631-07-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-oxo-1,2-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-8-6-12-10(13)9(8)5-7/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

RZYGNJUDZYBZBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CNC2=O)C=C1

Origin of Product

United States

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